molecular formula C24H27N3O3 B2777488 8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 222716-46-3

8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

Cat. No.: B2777488
CAS No.: 222716-46-3
M. Wt: 405.498
InChI Key: LKUBWJXUFRJYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. It features a hybrid molecular architecture, combining a 4H-chromen-4-one (chromone) core with a 1-methyl-1H-benzimidazole moiety. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile framework that can interact with a wide range of biological targets . The specific substitution pattern on this core, including the 7-hydroxy group and the 8-((diethylamino)methyl) side chain, is strategically designed to influence the compound's electronic properties, solubility, and overall interaction with enzymes and receptors . The diethylaminomethyl group, in particular, can enhance physicochemical properties and may improve blood-brain barrier penetration, making it a feature of interest for researching central nervous system targets . This compound is of significant research value for the development of novel therapeutic agents. Its structural features make it a promising candidate for investigating anticancer activity . The chromone core is known to exhibit biological effects that can impact several cellular processes, and derivatives have been studied for their antineoplastic potential against various human cancers . Furthermore, the presence of the benzimidazole group, a common pharmacophore in many approved drugs, contributes to its potential as an antimicrobial agent . Research indicates that substituents at the C-3 position of the coumarin/chromone nucleus are coveted for developing new antibacterial compounds to address multidrug-resistant bacteria . The integration of these two heterocyclic systems creates a multifunctional ligand suitable for mechanistic studies , including molecular docking simulations to evaluate its selective binding to protein targets involved in cellular signaling pathways . Researchers can utilize this compound as a key intermediate for further chemical modifications or as a probe for studying enzyme inhibition, particularly against kinases . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

8-(diethylaminomethyl)-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-5-15-12-16-22(29)18(24-25-19-10-8-9-11-20(19)26(24)4)14-30-23(16)17(21(15)28)13-27(6-2)7-3/h8-12,14,28H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUBWJXUFRJYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a complex organic compound notable for its structural features, including a chromenone backbone and an imidazole moiety. This compound, with a molecular weight of approximately 405.5 g/mol, is recognized for its diverse biological activities, which include anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular structure of the compound includes several key components:

  • Chromene core : This is essential for the pharmacological activity.
  • Diethylamino group : Enhances solubility and biological activity.
  • Hydroxyl group : Contributes to reactivity and potential interactions with biological targets.

The presence of these functional groups suggests that the compound may exhibit multiple mechanisms of action across different biological systems.

The synthesis typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. While specific reactions involving this compound are not extensively documented, similar compounds have shown significant reactivity in biological systems, contributing to their pharmacological effects.

Anticancer Activity

Research indicates that derivatives of imidazole and chromenone have demonstrated significant anticancer properties. For instance, benzopsoralens with similar structures have been shown to induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II, an enzyme critical for DNA replication . The potential anticancer mechanism for this compound may involve similar pathways, particularly through interactions with DNA and cellular enzymes.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties, which are influenced by their substitution patterns. Research has shown that certain coumarin derivatives can inhibit inflammatory pathways in various models . Given the structural characteristics of this compound, it is plausible that this compound could exhibit similar anti-inflammatory effects.

Case Studies

A study involving coumarin-benzimidazole hybrids demonstrated promising results in anti-inflammatory assays, suggesting that modifications in the structure can significantly influence biological activity . In vitro tests showed that these hybrids inhibited pro-inflammatory cytokines effectively. Such findings point toward the therapeutic potential of this compound in treating inflammatory diseases.

Data Summary

Property Value
Molecular FormulaC24H27N3O3
Molecular Weight405.498 g/mol
CAS Number222716-46-3
Potential ActivitiesAnticancer, Antibacterial, Anti-inflammatory

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of coumarins exhibit significant anticancer properties. The compound has been studied for its potential to enhance the effectiveness of existing anticancer therapies. Specifically, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in tumor-specific immunosuppression. This inhibition can potentially enhance the immune response against tumors, making it a candidate for combination therapies in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of coumarins have been documented in various studies. The compound may exert beneficial effects in neurodegenerative diseases such as Parkinson’s disease by modulating dopamine receptor activity and protecting neuronal cells from oxidative stress . Research has demonstrated that certain coumarin derivatives can inhibit monoamine oxidase (MAO), which is implicated in the pathophysiology of Parkinson's disease .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. The specific compound has been investigated for its ability to suppress inflammatory pathways, particularly those involving cytokines and growth factors like TGF-β, which are critical in fibrotic diseases . This suggests potential applications in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

StudyFindingsImplications
Study on IDO Inhibition The compound effectively inhibited IDO activity, enhancing immune responses in cancer models .Potential use as an adjunct therapy in cancer treatment to overcome immunosuppression.
Neuroprotection in Parkinson's Disease Demonstrated protective effects against neurotoxicity in cellular models; modulated dopamine receptor activity .Suggests a role in developing treatments for neurodegenerative disorders.
Anti-inflammatory Research Inhibited TGF-β signaling pathways, reducing collagen accumulation in vitro .Indicates potential therapeutic use in fibrotic diseases and chronic inflammatory conditions.

Comparison with Similar Compounds

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

  • Molecular Formula : C25H28N4O3
  • Molecular Weight : 432.51 g/mol
  • Key Differences: The diethylamino group is replaced with a 4-methylpiperazinylmethyl substituent. Predicted properties include a density of 1.31 g/cm³ and a boiling point of 641.4°C .

8-((Dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

  • Molecular Formula : C22H24N2O3
  • Key Differences: The benzimidazole group is replaced with a phenyl ring, and the diethylamino group is substituted with dimethylamino. This reduces nitrogen content and alters π-π stacking interactions. The absence of the benzimidazole heterocycle may diminish metal-coordination capabilities .

Chromenone Core Replacements

8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

  • Structure: Replaces the chromenone core with a quinoline ring.
  • Impact: The quinoline system introduces a rigid aromatic structure, shifting optical properties. This compound exhibits fluorescence, suggesting applications in sensing or imaging, unlike the non-fluorescent chromenone analogs .

Physicochemical Properties

Property Target Compound (Estimated) 6-Ethyl-7-hydroxy-8-(4-methylpiperazinyl) Analog 8-(Dimethylamino)methyl-3-phenyl Analog
Molecular Weight ~405.5 g/mol 432.51 g/mol ~364.4 g/mol
Density Not reported 1.31 g/cm³ Not reported
Boiling Point Not reported 641.4°C Not reported
Predicted pKa ~6.7 (hydroxy group) 6.74 Not reported

The piperazinylmethyl analog’s higher boiling point and density reflect its increased molecular complexity and polarity compared to the target compound .

Structural and Functional Implications

  • Benzimidazole Role : The 1-methyl-benzimidazole group in the target compound may facilitate hydrogen bonding and aromatic interactions, critical for binding to biological targets (e.g., kinases or GPCRs) .
  • Aminoalkyl Substituents: Diethylaminomethyl and piperazinylmethyl groups enhance solubility in polar solvents, whereas phenyl or quinoline substituents prioritize lipophilicity .
  • Optical Properties: Quinoline-based analogs exhibit fluorescence, whereas chromenone derivatives are less likely to do so, directing their applications toward different domains .

Q & A

How can researchers design a multi-step synthesis route for this compound while preserving sensitive functional groups like the hydroxyl and benzoimidazolyl moieties?

Methodological Answer:
A robust synthesis strategy involves sequential protection/deprotection steps and selective coupling reactions. For the chromen-4-one core, a Mannich reaction can introduce the diethylaminomethyl group, as demonstrated in the synthesis of similar derivatives using formaldehyde and dimethylamine under ethanol reflux . The benzoimidazolyl group can be synthesized separately via cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources, followed by methylation at the 1-position . Coupling the two fragments requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution under controlled pH and temperature to avoid hydroxyl group oxidation. Use inert atmospheres (N₂/Ar) to prevent undesired side reactions.

What advanced analytical techniques are critical for confirming the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms spatial arrangement of substituents, especially the diethylaminomethyl group’s orientation relative to the chromen-4-one plane.
  • 2D NMR (COSY, NOESY, HSQC) : Differentiates between regioisomers and identifies through-space interactions (e.g., NOE correlations between the benzoimidazolyl methyl and chromen-4-one protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities from incomplete coupling steps.
  • FTIR Spectroscopy : Confirms hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1650 cm⁻¹) groups, critical for assessing oxidation side reactions.

How can researchers systematically evaluate the compound’s solubility and stability under varying pH and solvent conditions for in vitro assays?

Methodological Answer:

  • Solubility Profiling : Use a shake-flask method with HPLC quantification in buffers (pH 1–13) and solvents (DMSO, ethanol, aqueous PBS). The diethylaminomethyl group enhances solubility in acidic conditions due to protonation, while the hydroxyl group may reduce solubility in non-polar solvents .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. The hydroxyl group is prone to oxidation; stabilize formulations with antioxidants (e.g., ascorbic acid) or lyophilization.

What experimental approaches are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Dose-Response Curves : Use standardized cell lines (e.g., HEK293 for cytotoxicity, MCF-7 for anticancer) with IC₅₀ calculations to compare potency across studies.
  • Target-Specific Assays : Employ enzyme inhibition assays (e.g., kinase profiling) to identify primary targets. Molecular docking studies (AutoDock Vina) can predict binding affinities to receptors like EGFR or DNA topoisomerases, explaining divergent activity .
  • Metabolite Analysis : LC-MS/MS to detect active metabolites that may contribute to off-target effects in certain assays.

How can researchers optimize reaction yields when introducing the 1-methyl-1H-benzo[d]imidazol-2-yl group without side-product formation?

Methodological Answer:

  • Pre-activation of Reactants : Use Boc-protected intermediates for the benzoimidazole moiety to minimize unwanted nucleophilic attacks during coupling.
  • Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ catalysts for cross-coupling efficiency. Evidence suggests Pd-mediated reactions achieve >80% yield in similar systems under microwave irradiation (100°C, 30 min) .
  • Purification Techniques : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC to isolate the target compound from regioisomers.

What strategies are effective for studying the compound’s photophysical properties and potential applications in bioimaging?

Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity. The chromen-4-one core typically exhibits strong π→π* transitions (~350 nm), while the benzoimidazolyl group may enhance Stokes shift for imaging applications.
  • Quantum Yield Calculations : Compare with reference fluorophores (e.g., fluorescein) using integrating sphere methods.
  • Confocal Microscopy : Test cellular uptake and localization in live cells (e.g., HeLa), using counterstains (DAPI, MitoTracker) to confirm specificity .

How should researchers address discrepancies in reported synthetic yields due to varying reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal conditions for the Mannich reaction step .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
  • Statistical Analysis : Perform ANOVA on yield data from replicated experiments to distinguish significant factors (e.g., temperature > solvent choice) .

What computational methods are recommended to predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hepatotoxicity. The diethylaminomethyl group may increase metabolic clearance via N-dealkylation.
  • Molecular Dynamics Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify susceptible sites for oxidative metabolism.
  • In Silico Toxicity Screening : Tools like ProTox-II can predict organ-specific toxicity based on structural alerts (e.g., nitro groups, if present).

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